Product packaging for 2-Amino-6-methoxyquinazolin-4-ol(Cat. No.:)

2-Amino-6-methoxyquinazolin-4-ol

Cat. No.: B15382117
M. Wt: 191.19 g/mol
InChI Key: GZXOCDDNILPYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-6-methoxyquinazolin-4-ol is a chemical compound based on the quinazoline scaffold, a heterocyclic structure recognized as a significant motif in medicinal chemistry due to its diverse biological activities . The quinazoline core is a building block in over 200 naturally occurring alkaloids and is present in various synthetic drugs and bioactive molecules . This specific derivative, featuring amino and methoxy functional groups, serves as a valuable intermediate for researchers in organic synthesis and drug discovery. Quinazoline derivatives are extensively investigated for their potential as therapeutic agents. They have been explored as key components in anticancer agents, acting through mechanisms such as inhibition of the epidermal growth factor receptor (EGFR) . Furthermore, advanced research has led to the development of quinazolin-4(3H)-one derivatives designed as dual-target inhibitors for novel oncology applications, such as co-targeting PARP1 and BRD4 in breast cancer models, demonstrating the scaffold's ongoing relevance in developing new therapeutic strategies . The structural features of this compound make it a versatile precursor for synthesizing a wide array of complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B15382117 2-Amino-6-methoxyquinazolin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-6-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H9N3O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

GZXOCDDNILPYCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(NC2=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Amino 6 Methoxyquinazolin 4 Ol

3 Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers powerful and versatile tools for the construction of complex organic molecules, including the quinazolinone framework.

1 Palladium-Catalyzed Reactions

Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. In the context of quinazolinone synthesis, palladium-catalyzed reactions provide efficient routes. One such method is the carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. rsc.org Another strategy involves the intramolecular imidoylation of N-(2-bromoaryl)amidines, which leads to 4-aminoquinazolines. nih.gov This reaction has been optimized with respect to the palladium source, ligand, and other conditions to allow for a broad scope of substrates. nih.gov A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids also yields diverse quinazoline (B50416) structures. organic-chemistry.org Furthermore, a process for forming 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols via a palladium-catalyzed hydrogen transfer reaction has been developed, which proceeds without the need for an external reducing or oxidizing agent. nih.gov

Table 2: Overview of Palladium-Catalyzed Quinazoline Synthesis

Starting Materials Key Reaction Type Catalyst System Product Type Reference
o-Nitrobenzamides, Alcohols Hydrogen Transfer Pd(dppf)Cl₂ 2-Substituted quinazolin-4(3H)-ones nih.gov
N-(2-Bromoaryl)amidines, Isocyanides Intramolecular Imidoylation Palladium source, Ligand, Base 4-Aminoquinazolines nih.gov
2-Aminobenzylamine, Aryl Bromides Carbonylative Coupling Palladium Catalyst Quinazolines rsc.org
2-Aminobenzonitriles, Aldehydes, Arylboronic acids Three-component Tandem Palladium Catalyst Quinazolines organic-chemistry.org

2 Copper-Catalyzed Tandem Reactions and Ullmann-Type Couplings

Copper-catalyzed reactions are an attractive alternative to palladium-catalyzed methods due to the lower cost and toxicity of copper. An efficient copper-catalyzed method for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328). organic-chemistry.orgresearchgate.net This approach, which likely proceeds through an Ullmann-type coupling followed by intramolecular cyclization, is practical and uses readily available starting materials. organic-chemistry.org For the synthesis of 2-Amino-6-methoxyquinazolin-4-ol, this would start from 2-bromo-5-methoxybenzonitrile.

Other copper-catalyzed routes include the cascade reaction of (2-aminophenyl)methanols with aldehydes organic-chemistry.org and a one-pot reaction of 2-aminobenzylamines with aryl aldehydes. mdpi.com A three-component, one-pot protocol mediated by copper(II) chloride has been developed for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones from anthranilic acids, N-Boc-amino acids, and amines, which notably preserves the enantiomeric purity of chiral starting materials. nih.gov

3 Ruthenium and Iron-Catalyzed Approaches

Ruthenium and iron catalysts are gaining prominence in organic synthesis due to their unique reactivity and environmental benefits. Iron-catalyzed methods for quinazolinone synthesis are particularly appealing due to the low cost and benign nature of iron salts. An environmentally friendly cascade synthesis of quinazolinones has been developed using FeCl₃ as the catalyst, which operates without the need for any ligand. nih.gov Iron-catalyzed oxidative amination of N-H ketimines, derived from 2-alkylamino benzonitriles, provides an efficient route to 2,4-disubstituted quinazolines. researchgate.netorganic-chemistry.org

Ruthenium catalysts have been effectively used in the synthesis of quinazolinones through hydrogen transfer and cyclization reactions. dntb.gov.uaresearchgate.net A ruthenium-catalyzed dehydrogenative and deaminative coupling of 2-aminophenyl ketones and 2-aminobenzamides with amines, respectively, offers an efficient synthesis of quinazoline and quinazolinone derivatives without the use of reactive reagents. acs.org Additionally, ruthenium-catalyzed enantioselective hydrogenation of quinazolinones has been developed to produce chiral dihydroquinazolinones with high enantiomeric excess. rsc.org

One-Pot Synthetic Strategies for Enhanced Efficiency

The synthesis of this compound and its derivatives can be efficiently achieved through one-pot reactions, which streamline the synthetic process by minimizing the number of steps and purification of intermediates. These strategies are prized for their high efficiency, reduced generation of waste, and operational simplicity.

A prevalent one-pot approach involves the condensation of an appropriately substituted anthranilic acid, such as 2-amino-5-methoxybenzoic acid, with a cyanating agent like cyanamide (B42294). This reaction is thought to proceed through the in-situ formation of a guanidine intermediate, which subsequently undergoes cyclization to form the quinazolinone ring. The efficiency of this process is highly dependent on the reaction conditions. For instance, the choice of solvent can be critical, with high-boiling point solvents like dimethylformamide (DMF) often facilitating the final cyclization step.

Another powerful technique that has been applied to the synthesis of quinazolinones is microwave irradiation. nih.govresearchgate.netnih.govrsc.org Microwave-assisted synthesis can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govfrontiersin.org For example, a facile and rapid one-pot synthesis of 2-alkyl-4-aminoquinazolines has been developed using the reaction of 2-aminobenzonitrile, orthoesters, and ammonium (B1175870) acetate (B1210297) under solvent-free microwave conditions. frontiersin.org Similarly, various quinazolinone derivatives have been synthesized in good to excellent yields through one-pot condensation reactions utilizing microwave heating. nih.govnih.govrsc.org

Multi-component reactions (MCRs) represent another cornerstone of efficient one-pot synthesis. A novel MCR strategy for creating 2-amino 3-substituted quinazolinone derivatives utilizes isatoic anhydride (B1165640), an amine, and an electrophilic cyanating agent. aurigeneservices.com This process involves a sequence of reactions including nucleophilic attack, ring opening, decarboxylation, and heterocyclization, all within a single pot. aurigeneservices.com

The table below summarizes various one-pot synthetic approaches for quinazolinone derivatives, highlighting the diversity of reactants and conditions that can be employed.

ReactantsCatalyst/ConditionsProduct TypeReference
Anthranilic acid, Acetic anhydride, Primary aminesUltrasonic irradiation, solvent-free3-Substituted 2-methyl quinazoline-4(3H)-ones nih.gov
Arenediazonium salts, Nitriles, Bifunctional anilinesMetal-free, 60 °C3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones acs.org
Isatoic anhydride, Amine, N-Cyano-4-methyl-N-phenylbenzenesulfonamideLiHMDS, reflux2-Amino 3-substituted quinazolinones aurigeneservices.com
2-Aminobenzonitrile, Orthoesters, Ammonium acetateMicrowave irradiation, solvent-free2-Alkyl-4-aminoquinazolines frontiersin.org
2-Halobenzoic acids, AmidinesFe species, ligand, base, microwave heatingQuinazolinone derivatives frontiersin.org

Functional Group Interconversions and Modifications Post-Quinazolinone Formation

Following the initial synthesis of the this compound core, a wide array of functional group interconversions and modifications can be employed to generate a diverse library of derivatives. These post-formation modifications are crucial for fine-tuning the chemical and biological properties of the molecule.

Regioselective Amination, Hydroxylation, and Methoxylation

The targeted introduction of additional amino, hydroxyl, or methoxy (B1213986) groups onto the quinazolinone scaffold requires regioselective synthetic strategies. The existing substituents on the ring play a significant role in directing the position of incoming functional groups.

Amination: A common method for introducing an amino group is through the nitration of the aromatic ring followed by reduction of the nitro group. The regioselectivity of the nitration is dictated by the directing effects of the existing groups on the quinazolinone core.

Hydroxylation: Hydroxyl groups can be introduced through several methods. One approach involves the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt.

Methoxylation: Further methoxylation can be achieved by the O-alkylation of a hydroxyl group that has been introduced onto the ring. For instance, luotonin B can be methylated with p-TSA/methanol to yield luotonin E. nih.gov

The development of regioselective C-H functionalization methods, often catalyzed by transition metals like palladium, offers a more direct route to introduce various functional groups, although specific application to this compound may require further research. mdpi.comacs.org

Derivatization at the C-4 Position via Nucleophilic Substitution Reactions

The hydroxyl group at the C-4 position of this compound can be transformed to facilitate nucleophilic substitution reactions. A common strategy involves converting the hydroxyl group into a more reactive leaving group, typically a chloride. This is often achieved by treating the quinazolinone with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), which yields the corresponding 4-chloro-2-amino-6-methoxyquinazoline intermediate. uni.lusigmaaldrich.com

This 4-chloro derivative is then a versatile precursor for a variety of C-4 functionalized quinazolines. It can readily react with a wide range of nucleophiles:

Amines: Reaction with primary or secondary amines leads to the formation of 4-amino-2-amino-6-methoxyquinazolines. This is a widely used method to introduce diverse substituents at the C-4 position.

Alkoxides and Thiolates: Treatment with alkoxides or thiolates can introduce ether or thioether linkages, respectively, at the C-4 position.

This two-step sequence of chlorination followed by nucleophilic substitution is a robust and frequently employed method for creating libraries of C-4 substituted quinazoline derivatives for various applications.

Selective Functionalization of the Amino Group at C-2

The amino group at the C-2 position is a key handle for introducing structural diversity through a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and sulfonylation.

Acylation: The C-2 amino group can be readily acylated using acyl chlorides or anhydrides, typically in the presence of a base, to form the corresponding amides. This modification is often explored to investigate the structure-activity relationships of quinazolinone-based compounds.

Alkylation: Alkylation of the C-2 amino group, usually with alkyl halides, can introduce one or two alkyl substituents. uw.edu Controlling the degree of alkylation to achieve selective mono-alkylation can sometimes be challenging and may require careful optimization of reaction conditions or the use of protecting groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can significantly alter the electronic and steric properties of the molecule at the C-2 position.

Urea (B33335) and Thiourea Formation: The C-2 amino group can also react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. This provides another avenue for creating a diverse range of derivatives.

The table below provides examples of derivatization reactions at the C-2 amino group.

Reaction TypeReagentProduct
AcylationAcyl chloride/AnhydrideN-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)amide
AlkylationAlkyl halide2-(Alkylamino)-6-methoxyquinazolin-4(3H)-one
SulfonylationSulfonyl chlorideN-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfonamide
Urea FormationIsocyanate1-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)-3-substituted urea
Thiourea FormationIsothiocyanate1-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)-3-substituted thiourea

Chemical Reactivity and Transformation Pathways of 2 Amino 6 Methoxyquinazolin 4 Ol

Reactivity of the Amino Group

The amino group at the C-2 position of 2-amino-6-methoxyquinazolin-4-ol is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the 2-amino group allows it to readily undergo acylation, alkylation, and arylation reactions.

Acylation of the amino group is a common strategy to introduce amide functionalities. For instance, reaction with acid chlorides or anhydrides in the presence of a base can yield the corresponding N-acylated products. While specific examples for this compound are not detailed in the provided search results, the acylation of similar amino-substituted heterocyclic compounds is a well-established transformation. researchgate.netresearchgate.net

Alkylation introduces alkyl groups onto the amino function. This can be achieved using alkyl halides or other alkylating agents. The reaction conditions, such as the choice of solvent and base, can influence the degree of alkylation. researchgate.net

Arylation of the amino group to form N-aryl derivatives is another important transformation. nih.gov This can be accomplished through various methods, including palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution with activated aryl halides. beilstein-journals.orgnih.gov These reactions significantly expand the structural diversity of the quinazoline (B50416) core.

Condensation Reactions with Aldehydes and Ketones

The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically carried out under acidic or basic conditions. The resulting imine functionality can then serve as a versatile intermediate for further synthetic manipulations. For example, condensation of 6-aminodeoxyvasicinone with 4-nitrobenzaldehyde (B150856) in pyridine (B92270) has been shown to form the corresponding Schiff base exclusively. researchgate.net

Reactivity of the Hydroxyl Group at C-4 (or Keto-Enol Tautomerism)

The C-4 position of this compound exhibits keto-enol tautomerism, existing in equilibrium between the 4-ol (enol) and the 4-one (keto) forms, with the keto form, 2-amino-6-methoxy-3,4-dihydroquinazolin-4-one, often being the more stable tautomer. nih.gov This duality in structure allows for reactions at either the oxygen or the nitrogen atom at position 3.

Etherification and Esterification Reactions

The hydroxyl group of the enol tautomer can undergo etherification to yield 4-alkoxy derivatives. This is typically achieved by reacting the substrate with an alkyl halide in the presence of a base.

Esterification of the hydroxyl group can be accomplished using acylating agents like acid chlorides or anhydrides, leading to the formation of 4-acyloxyquinazoline derivatives. For example, 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate (B1210297) is a related compound where an ester group is present. sigmaaldrich.com

Mitsunobu Reactions for Alkoxy Derivatives

The Mitsunobu reaction provides a powerful and mild method for the stereospecific synthesis of alkoxy derivatives. This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an alcohol. This methodology is particularly useful for synthesizing a variety of 4-alkoxyquinazolines.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The existing amino and methoxy (B1213986) groups are both electron-donating and therefore activating, directing incoming electrophiles primarily to the ortho and para positions relative to themselves. masterorganicchemistry.comlibretexts.orgyoutube.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogenating agent with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. youtube.com

Halogenation Studies

The direct halogenation of this compound is not extensively documented in the literature. However, the transformation of the 4-hydroxyl group of the quinazolinone core into a halogen is a well-established and crucial reaction for the further functionalization of this scaffold. The 4-oxo group of 4(3H)-quinazolinones can be converted to a 4-chloro substituent by treatment with various chlorinating agents.

One of the most common methods for this transformation is the use of phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. nih.gov Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be employed. nih.gov Other reagent systems, including triphenylphosphine in combination with N-chlorosuccinimide or trichloroisocyanuric acid, have also been utilized to achieve this chlorination. nih.gov For instance, the reaction of a 4(3H)-quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been reported to yield the corresponding 4-chloroquinazoline (B184009) in high yield. nih.gov

This halogenation at the 4-position is a critical step as it activates the quinazoline ring for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents.

Table 1: Reagents for Halogenation of the Quinazolinone Core

Reagent(s)ProductReference
Phosphoryl chloride (POCl₃)4-Chloroquinazoline derivative nih.gov
Thionyl chloride (SOCl₂)/DMF (cat.)4-Chloroquinazoline derivative nih.gov
Triphenylphosphine/N-chlorosuccinimide4-Chloroquinazoline derivative nih.gov
Triphenylphosphine/Trichloroisocyanuric acid4-Chloroquinazoline derivative nih.gov

Nitration and Sulfonation Reactions

Nitration:

Electrophilic substitution on the quinazoline ring itself is generally difficult due to the deactivating effect of the nitrogen atoms. nih.gov However, the benzene portion of the molecule can undergo electrophilic substitution, and the position of substitution is directed by the existing substituents. For the parent quinazoline molecule, nitration is the only known electrophilic substitution reaction, yielding 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov The predicted order of reactivity for electrophilic attack on the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2. nih.gov

In the case of this compound, the powerful activating and ortho-, para-directing effects of the amino and methoxy groups would be expected to facilitate nitration on the benzene ring. Specifically, the positions ortho and para to these activating groups would be the most likely sites of nitration. The nitration of a structurally similar compound, 2-aminoanisole, with a mixture of nitric and sulfuric acids in 70-80% sulfuric acid at low temperatures (0-5 °C) has been shown to produce 4-nitro-2-aminoanisole. google.com This suggests that nitration of this compound would likely occur at the 5 or 7 positions of the quinazoline ring.

Furthermore, studies on the nitration of 3-amino-2-methylquinazolin-4(3H)-one have successfully yielded the 6-nitro and 7-nitro derivatives, demonstrating the feasibility of nitration on the benzene ring of the quinazolinone system. mdpi.com

Sulfonation:

Specific studies on the sulfonation of this compound are scarce. However, the synthesis of sulfonated quinazolines has been achieved through methods like photoredox-catalyzed processes, indicating that sulfonation of the quinazoline scaffold is possible. mdpi.com Given the activating nature of the amino and methoxy groups, sulfonation would be expected to occur on the benzene ring, likely at the positions ortho or para to these groups.

Nucleophilic Aromatic Substitution on the Quinazoline Core (if applicable to derivatives)

Nucleophilic aromatic substitution (SNAr) is a highly significant reaction for the derivatization of the quinazoline core, particularly when a halogen atom is present at the C4 position. The 4-chloro derivative of this compound, synthesized as described in the halogenation section, would be a key intermediate for such transformations.

The C4 position of the quinazoline ring is more susceptible to nucleophilic attack than the C2 position. This regioselectivity is well-documented for 2,4-dichloroquinazolines, where nucleophilic substitution occurs preferentially at the C4 position. mdpi.com This enhanced reactivity at C4 is attributed to the electronic effects of the adjacent nitrogen atom. mdpi.com

A wide range of nucleophiles, including anilines, benzylamines, and aliphatic amines, have been successfully employed in SNAr reactions with 4-chloroquinazolines to generate a diverse library of 4-aminoquinazoline derivatives. mdpi.com These reactions are typically carried out under various conditions, including different solvents, temperatures, and reaction times, and consistently show high regioselectivity for the 4-position. mdpi.com

For instance, the reaction of a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with a suitable aniline (B41778) derivative in isopropanol (B130326) has been used to synthesize 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. This highlights the applicability of this methodology to methoxy-substituted quinazolines.

Table 2: Examples of Nucleophilic Aromatic Substitution on 4-Chloroquinazoline Derivatives

NucleophileProductReference
Anilines4-Anilinoquinazoline (B1210976) derivatives mdpi.com
Benzylamines4-(Benzylamino)quinazoline derivatives mdpi.com
Primary/Secondary Aliphatic Amines4-(Alkylamino)quinazoline derivatives mdpi.com

Oxidation and Reduction Chemistry of the Quinazolinone System

The quinazolinone ring system is generally stable towards oxidation. nih.gov However, the substituents on the ring can undergo redox reactions.

Oxidation:

While the core quinazolinone structure is relatively resistant to oxidation, the synthesis of quinazolin-4(3H)-ones can be achieved through oxidative cyclization reactions. For example, the reaction of 2-aminobenzamides with various substrates under oxidative conditions can lead to the formation of the quinazolinone ring. mdpi.comorganic-chemistry.org

Reduction:

The reduction of the quinazolinone system can proceed in different ways depending on the reagents and conditions employed.

Reduction of the Benzene Ring: The benzene portion of the 4(3H)-quinazolinone ring can be reduced using reagents like platinum oxide. This reaction typically leads to the formation of octahydro-4(1H)-quinazolinone derivatives. nih.gov

Reduction of Nitro Groups: A nitro group, which can be introduced onto the benzene ring via nitration, can be readily reduced to an amino group. This transformation is commonly achieved using reducing agents such as tin (Sn) or iron (Fe) in the presence of an acid catalyst, followed by neutralization. youtube.comyoutube.com This two-step process allows for the conversion of a nitrated derivative of this compound into a di-amino substituted quinazolinone.

Reductive N-heterocyclization: In some synthetic routes, the formation of the quinazolinone ring itself involves a reductive cyclization step. For instance, N-(2-nitrobenzoyl)amides can be converted to 4(3H)-quinazolinone derivatives through a transition-metal complex-catalyzed reductive N-heterocyclization. acs.org

Table 3: Reduction Reactions of Quinazolinone Derivatives

ReactionReagent(s)ProductReference
Reduction of Benzene RingPlatinum oxideOctahydro-4(1H)-quinazolinone derivative nih.gov
Reduction of Nitro GroupSn/HCl, then baseAmino-substituted quinazolinone youtube.comyoutube.com
Reductive N-heterocyclizationTransition-metal complex4(3H)-Quinazolinone derivative acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 6 Methoxyquinazolin 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules like 2-Amino-6-methoxyquinazolin-4-ol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a full picture of the molecular skeleton and spatial arrangement can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For a typical this compound structure, distinct signals are expected for the aromatic protons on the quinazoline (B50416) ring, the methoxy (B1213986) group protons, and the amine and amide protons. The aromatic protons typically appear as doublets or singlets in the range of δ 7.0-8.5 ppm, with their coupling constants revealing their substitution pattern. The methoxy group protons characteristically present as a sharp singlet around δ 3.8-4.0 ppm. The amine (NH₂) and amide (NH) protons are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals include the carbonyl carbon (C4) of the quinazolinone ring, which is typically found downfield around δ 160-165 ppm. Aromatic carbons resonate in the δ 110-150 ppm region, with the carbon attached to the methoxy group (C6) and the carbon bearing the amino group (C2) showing characteristic shifts. The methoxy carbon itself appears as a distinct signal around δ 55-60 ppm. researchgate.net Unusual chemical shifts for methoxy groups can sometimes be observed due to through-space interactions and their orientation relative to the aromatic ring. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule, such as the connectivity of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C), enabling the direct assignment of a proton's signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). It is instrumental in piecing together the molecular framework, for instance, by connecting the methoxy protons to the C6 carbon or the aromatic protons to quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. For example, it can show the spatial relationship between the methoxy group protons and adjacent aromatic protons.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinazolinone Analogs This table provides example chemical shifts (δ) in ppm for analogs of this compound, as specific data for the parent compound is not publicly available. Data is referenced from similar structures reported in the literature. nih.govnih.gov

Position/Group ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
H-57.50 - 7.80 (d)115 - 128
H-77.10 - 7.40 (dd)110 - 125
H-87.90 - 8.30 (d)125 - 135
NH₂ (at C2)5.0 - 7.0 (br s)-
NH (at N3)10.0 - 12.5 (br s)-
OCH₃ (at C6)3.80 - 4.00 (s)55.5 - 56.5
C2-150 - 155
C4-162 - 165
C4a-120 - 122
C6-155 - 160
C8a-148 - 150

Note: d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet. Chemical shifts are dependent on solvent and specific substitution patterns.

The quinazolinone scaffold can exhibit interesting dynamic behaviors, most notably tautomerism. The 4-oxo form (lactam) is generally in equilibrium with its 4-hydroxy (lactim) tautomer. While the lactam form typically predominates in the solid state and in most solvents, the position of this equilibrium can be influenced by factors such as solvent polarity and pH.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these types of rapid exchange processes. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging species. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each tautomer might be observed. As the temperature is raised, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures.

Analysis of the line shapes at different temperatures allows for the calculation of the kinetic and thermodynamic parameters of the exchange process, such as the rate constant (k), activation energy (Ea), and changes in enthalpy (ΔH‡) and entropy (ΔS‡). Such studies provide critical information on the conformational flexibility and tautomeric preferences of this compound and its analogs, which can be vital for understanding their chemical reactivity and biological interactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₉H₉N₃O₂), the calculated exact mass of the neutral molecule is 191.0695. In HRMS analysis, the molecule is typically ionized to form a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The instrument then measures the m/z of this ion with high precision. By comparing the measured exact mass to the theoretical masses of all possible elemental formulas, the molecular formula of the compound can be confirmed with a high degree of confidence, usually with an error of less than 5 ppm. This technique is indispensable for confirming the identity of a newly synthesized compound and differentiating it from other molecules with the same nominal mass.

Table 2: HRMS Data for Representative Quinazolinone Analogs This table illustrates the principle of exact mass determination for analogs. nih.gov

Compound/Formula Ion Calculated m/z Found m/z
C₁₂H₁₅N₂O₂[M+H]⁺219.1128219.1130
C₁₅H₁₀F₃N₂O[M+H]⁺291.0740291.0739
C₁₄H₁₀BrN₂O[M+H]⁺300.9971300.9972

Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process not only ionizes the molecule to form a molecular ion (M⁺·) but also imparts significant internal energy, causing it to fragment in a reproducible and characteristic manner. Analyzing these fragmentation patterns provides valuable structural information that complements NMR data.

For quinazolinone derivatives, the fragmentation is guided by the stable heterocyclic core and the nature of its substituents. Common fragmentation pathways include:

Loss of small, stable molecules: Retro-Diels-Alder (RDA) type reactions are common in heterocyclic systems, which can lead to the cleavage of the pyrimidinone ring.

Alpha-cleavage: Bonds adjacent to the carbonyl group or the aromatic ring can cleave. For example, cleavage of the methoxy group can occur via the loss of a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO).

Cleavage driven by substituents: The amino group can influence the fragmentation pathways. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and deduce the positions of the substituents on the quinazoline ring. libretexts.orgnih.govmiamioh.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups within a molecule. For this compound, the IR spectrum would exhibit several characteristic absorption bands. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3450 - 3300 (typically two bands for -NH₂)
Amide (N-H)Stretching3300 - 3100 (broad)
Aromatic (C-H)Stretching3100 - 3000
Carbonyl (C=O)Stretching1680 - 1640 (strong)
Aromatic Ring (C=C)Stretching1620 - 1450
Amine/Amide (N-H)Bending1640 - 1550
Methoxy (C-O)Asymmetric Stretching1275 - 1200
Methoxy (C-O)Symmetric Stretching1075 - 1020

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise depiction of the molecule's three-dimensional architecture in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined with high precision.

For this compound, a crystallographic study would provide:

Unambiguous confirmation of the molecular structure: It would definitively establish the connectivity and the predominant tautomeric form in the solid state (expected to be the 4-oxo form).

Precise bond lengths and angles: This data provides insight into the electronic nature of the bonds, such as the degree of delocalization in the aromatic system.

Table 4: Representative Crystallographic Data for a Quinazolinone Analog This table shows example data that would be obtained from an X-ray crystal structure analysis of a related compound, such as 6-aminoquinazolin-4(3H)-one. nih.gov

Parameter Description Typical Value/Observation
Crystal SystemThe geometry of the unit cellMonoclinic, Orthorhombic, etc.
Space GroupThe symmetry elements of the crystale.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the unit cell
Hydrogen BondingKey intermolecular interactionsN-H···O hydrogen bonds forming dimers [R²₂(8) motif]
π-π StackingInteractions between aromatic ringsCentroid-to-centroid distance of ~3.5 - 4.0 Å
Tautomeric FormConfirmed solid-state structureLactam (4-oxo) form

The combination of these advanced spectroscopic and structural techniques provides a complete and unambiguous characterization of this compound, from its basic chemical formula and connectivity to its detailed three-dimensional arrangement and dynamic behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For quinazolinone derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands arising from π→π* and n→π* electronic transitions. researchgate.net

The core quinazolinone scaffold, a fused heterocyclic system, possesses both π-bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. The π→π* transitions, which are generally of high intensity, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to an antibonding π* orbital. These transitions are typically of lower intensity compared to π→π* transitions. researchgate.netnih.gov

The UV-Vis absorption spectra of quinazoline derivatives in a solvent like acetonitrile (B52724) generally exhibit two main absorption bands. researchgate.net A band at shorter wavelengths, typically in the range of 240–300 nm, is assigned to the π→π* transition of the aromatic system. researchgate.net A second band at longer wavelengths, usually between 310–425 nm, is attributed to the n→π* transition. researchgate.net

The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the quinazolinone ring. For this compound, the amino (-NH2) and methoxy (-OCH3) groups are expected to act as auxochromes, influencing the electronic transitions. These electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) of the π→π* and n→π* absorption bands due to the extension of the conjugated system and stabilization of the excited state.

Table 1: Representative UV-Vis Absorption Data for Analogous Quinazolinone Derivatives in Acetonitrile

Compound Class λmax 1 (nm) (π→π* transition) λmax 2 (nm) (n→π* transition) Reference
Substituted Quinazolines 240–300 310–425 researchgate.net
2,3-Disubstituted-4-quinazolinones Not specified Not specified mdpi.com

This table is illustrative and based on general ranges reported for quinazolinone derivatives. Actual values for this compound would require experimental verification.

The stability of quinazoline derivatives in solution can also be monitored using UV-Vis spectroscopy. Time-dependent studies can reveal any degradation of the compound, which would be indicated by changes in the absorption spectrum, such as a decrease in absorbance or the appearance of new bands. nih.gov

Computational and Theoretical Chemistry Investigations of 2 Amino 6 Methoxyquinazolin 4 Ol

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Amino-6-methoxyquinazolin-4-ol. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-311G(d,p) basis set, are commonly used for their balance of accuracy and computational efficiency in studying quinazoline (B50416) derivatives. epstem.netresearchgate.netnih.gov These calculations provide a detailed picture of the molecule's geometry, electronic structure, and vibrational modes.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy on the potential energy surface. For this compound, this involves finding the most stable tautomeric form, likely the keto-amino form, which is common for similar quinazolinone structures. Conformational analysis would further explore the rotational possibilities of the methoxy (B1213986) group to identify the global minimum energy conformation. The optimized structure is confirmed as a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. ijera.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar structures, as direct experimental data for this specific compound is not available.

Parameter Bond/Angle Predicted Value
Bond Length (Å) C4=O ~1.23 Å
C2-N(amino) ~1.36 Å
C6-O(methoxy) ~1.37 Å
O-C(methyl) ~1.43 Å
**Bond Angle (°) ** N1-C2-N3 ~123°
C5-C6-C7 ~120°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is biologically active. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinazoline ring system, while the LUMO would likely be distributed over the pyrimidinone ring, particularly the carbonyl group.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)

Parameter Value (eV) Significance
E(HOMO) -5.8 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
E(LUMO) -1.5 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

| Energy Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MESP) maps visualize the charge distribution across a molecule, providing a guide to its reactive sites. researchgate.netnih.gov These maps are color-coded to show different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.govwolfram.com In the MESP map of this compound, negative potential (red/yellow) would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the quinazoline ring. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amino group, highlighting their role as hydrogen bond donors.

Theoretical vibrational analysis calculates the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. ijera.com By comparing the calculated wavenumbers with experimental data (when available), the accuracy of the optimized geometry can be validated. This analysis also helps in the definitive assignment of vibrational bands to specific functional groups. For this compound, key vibrational modes would include N-H stretching of the amino group, C=O stretching of the carbonyl group, C-O stretching of the methoxy group, and various C-N and C-C stretching modes within the heterocyclic ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (-NH₂) Symmetric & Asymmetric Stretching 3300 - 3500
Carbonyl (C=O) Stretching 1650 - 1690
Quinazoline Ring C=N/C=C Stretching 1500 - 1620

| Methoxy (-OCH₃) | C-O-C Asymmetric Stretching | 1230 - 1270 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. This method is instrumental in drug discovery for evaluating the binding affinity and orientation of potential inhibitors. Quinazoline derivatives are frequently investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer. nih.gov

A molecular docking study of this compound against a target like the ATP-binding site of EGFR would predict its binding energy (a lower value indicates stronger binding) and the specific interactions driving the binding. Key interactions would likely involve hydrogen bonds between the amino group, the carbonyl oxygen, and the quinazoline nitrogens with amino acid residues in the kinase hinge region (e.g., Met793 in EGFR). The methoxy group could form additional hydrophobic interactions within the binding pocket. These studies help rationalize the compound's potential biological activity and guide the design of more potent analogues.

Table 4: Illustrative Molecular Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type
EGFR Kinase Domain -8.5 Met793, Leu718, Cys797 Hydrogen Bonding, Hydrophobic

| VEGFR-2 Kinase Domain | -8.2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding, Electrostatic |

Elucidation of Binding Modes and Interaction Energies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is fundamental in understanding the binding modes of potential drug candidates. For the broader class of quinazoline derivatives, docking studies have revealed common interaction patterns. For instance, in a study on 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol, a related compound, crystallographic data showed the formation of hydrogen bonds, with the quinazoline ring system being nearly planar. nih.gov These hydrogen bonds, along with other non-covalent interactions like hydrophobic contacts, are critical for the stable binding of these ligands to their protein targets.

Prediction of Molecular Recognition and Specificity

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. Computational methods can predict how a molecule like this compound might be recognized by a specific biological target. The specificity of this recognition is determined by the three-dimensional shape and chemical properties of both the ligand and the binding site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide a powerful tool to study the time-dependent behavior of molecular systems. These simulations can offer insights into the conformational changes, stability, and interactions of a molecule like this compound in a biological environment.

Conformational Stability in Solvated Environments

MD simulations can be used to assess the conformational stability of a molecule in a solvent, typically water, to mimic physiological conditions. These simulations track the positions and velocities of atoms over time, providing a dynamic picture of the molecule's behavior. For quinazoline derivatives, such studies would reveal the preferred conformations of the molecule in solution and the flexibility of its different parts. The planarity of the quinazoline ring system, as observed in related crystal structures, is a key feature that would be investigated in these simulations. nih.gov

Protein-Ligand Complex Dynamics

When a ligand binds to a protein, the resulting complex is not static. MD simulations are crucial for studying the dynamic behavior of protein-ligand complexes. These simulations can reveal how the ligand affects the protein's structure and dynamics, and vice versa. For a compound like this compound, MD simulations would help in understanding the stability of its interactions with a target protein over time, the role of water molecules in the binding site, and the conformational changes that might occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D and 3D-QSAR for Correlating Structural Features with In Vitro Activities

QSAR models can be developed in two or three dimensions. 2D-QSAR models use simpler descriptors based on the 2D structure of the molecules, while 3D-QSAR models consider the 3D conformation of the molecules and their interaction fields.

Several studies have reported the development of 2D and 3D-QSAR models for various series of quinazoline derivatives to correlate their structural features with their in vitro activities against different biological targets. These models help in identifying the key structural requirements for high activity. For instance, the presence of specific substituents at different positions of the quinazoline ring can be correlated with an increase or decrease in biological potency. These models serve as valuable tools for the rational design of new, more potent quinazoline-based compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential three-dimensional chemical features that a molecule must possess to elicit a specific biological response. A pharmacophore model for this compound would be constructed by identifying its key molecular interaction features. These features serve as a 3D query to rapidly screen large virtual libraries of chemical compounds to find other molecules that share the same essential features and are therefore likely to bind to the same biological target.

A hypothetical pharmacophore model for this compound would likely include the features detailed in the table below.

Table 1: Potential Pharmacophoric Features of this compound This table is illustrative and represents a hypothetical pharmacophore model based on the compound's structure.

Feature TypeLocation on MoleculePotential Role in Binding
Hydrogen Bond Donor2-Amino group (-NH₂)Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor's active site.
Hydrogen Bond DonorN3-H of quinazolinone ringInteraction with electronegative atoms in a receptor's active site.
Hydrogen Bond AcceptorCarbonyl oxygen (C=O) at C4Interaction with hydrogen bond donors (e.g., -NH, -OH groups) in a receptor.
Hydrogen Bond AcceptorN1 of quinazolinone ringInteraction with hydrogen bond donors in a receptor.
Hydrogen Bond Acceptor2-Amino group (-NH₂)Can also act as an acceptor depending on the environment.
Hydrogen Bond Acceptor6-Methoxy group (-OCH₃)The oxygen atom can accept a hydrogen bond.
Aromatic RingFused benzene (B151609) ringCan form π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

Once developed, this pharmacophore model would be used for virtual screening. This process involves computationally filtering databases containing millions of compounds (such as ZINC or ASINEX) to select a smaller, more manageable subset of molecules that fit the 3D query. wikipedia.orgnih.gov The hits from this initial screening would then be subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for laboratory synthesis and biological testing. This approach has been successfully used to identify novel inhibitors for various targets, including acetylcholinesterase and kinases, using the quinazoline scaffold. wikipedia.orgnih.gov

Predictive ADME/Tox Computational Studies (Computational aspects only)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with toxicity (Tox) risks, is a critical step in early-stage drug discovery. These computational models assess a compound's potential to become a viable drug by predicting its pharmacokinetic and safety profiles before significant resources are invested in its synthesis and testing. For this compound, various computational tools and web servers (e.g., SwissADME, pkCSM) could be used to generate these predictions.

The primary goal is to evaluate "drug-likeness," often guided by frameworks like Lipinski's Rule of Five, and to flag potential liabilities such as poor absorption, metabolic instability, or toxicity. Studies on various quinazolinone analogs frequently report these in silico analyses to justify the selection of compounds for further development.

The predicted ADME properties for a molecule with the structure of this compound would be expected to fall within ranges acceptable for orally administered drugs.

Table 2: Illustrative Predicted Physicochemical and ADME Properties for this compound Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

PropertyPredicted ValueSignificance
Molecular Weight~191.18 g/mol Well within the typical range for small molecule drugs (<500 g/mol ).
LogP (Lipophilicity)~1.0 - 1.5Indicates balanced solubility, suitable for oral absorption.
Topological Polar Surface Area (TPSA)~88 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors3Meets Lipinski's criteria (≤5).
Hydrogen Bond Acceptors4Meets Lipinski's criteria (≤10).
Gastrointestinal (GI) AbsorptionHighPredicted to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoLikely does not cross into the central nervous system, which can be desirable to avoid CNS side effects.
CYP450 InhibitionPotential inhibitor of CYP1A2, CYP2D6May interfere with the metabolism of other drugs; requires experimental validation.
Water Solubility (LogS)Moderately SolubleSuggests adequate solubility for formulation and absorption.

In addition to ADME properties, computational models are employed to predict potential toxicity liabilities. These predictions are based on structural alerts, which are chemical substructures known to be associated with toxicity.

Table 3: Illustrative Predicted Toxicity Profile for this compound Disclaimer: The following data are hypothetical and for illustrative purposes only. These are computational flags and not a confirmation of toxicity.

Toxicity EndpointPredictionImplication
Ames MutagenicityNon-mutagenLow likelihood of causing DNA mutations.
CarcinogenicityNon-carcinogenLow likelihood of causing cancer based on structural analysis.
Hepatotoxicity (Liver Injury)Potential structural alertThe quinazoline core can sometimes be associated with liver toxicity, warranting experimental follow-up.
hERG I Inhibition (Cardiac Risk)Non-inhibitorLow risk of causing drug-induced cardiac arrhythmia.
Skin SensitizationNon-sensitizerLow likelihood of causing an allergic skin reaction.

These predictive studies are invaluable for guiding the design of new analogs. For example, if a compound like this compound were flagged for potential hepatotoxicity, medicinal chemists could design derivatives that modify the problematic part of the scaffold while retaining the desired pharmacophoric features, thereby engineering a safer molecule.

Structure Activity Relationship Sar Studies of 2 Amino 6 Methoxyquinazolin 4 Ol Derivatives Non Clinical Focus

Impact of Substituents at the C-2 Position on Molecular Activity

The C-2 position of the quinazoline (B50416) scaffold offers a prime site for chemical modification, and the nature of the substituent at this position can dramatically influence the compound's activity. An electron-releasing substituent at the C-2 position of the quinazolin-4-one scaffold has been noted as a general requirement for activity. nih.govnih.gov

Alkyl, Aryl, and Heteroaryl Substitutions

The introduction of various alkyl, aryl, and heteroaryl groups at the C-2 position has been a key strategy in modulating the activity of quinazoline derivatives. The presence of a phenyl ring at the C-2 position can be vital for establishing hydrogen bonds with biological targets, thereby enhancing the binding and interaction processes. nih.gov The combination of a methyl group at the C-2 position with an amino group at the C-8 position has been shown to be particularly effective, yielding potent derivatives. For instance, the compound 8-amino-2-methylquinazolin-4(3H)-one demonstrated an IC50 value of 0.4 μM in a PARP-1 inhibition assay. nih.gov

Furthermore, the nature of heteroaryl groups at C-2 has a significant impact. Studies have revealed that compounds featuring a thiazole (B1198619) group at the 2-position exhibit greater activity compared to those with nicotinic or nitrobenzoic acid substituents. nih.govnih.gov The orientation of these substituents is also critical; it has been demonstrated that meta and para pyridyl rings at the C-2 position result in promising activity. nih.govnih.gov

Introduction of Thioamide Linkers

Incorporating a thioamide or a related thioalkyl fragment at the C-2 position is another effective strategy to enhance molecular activity. nih.govnih.gov A series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C-2 position were synthesized and evaluated for their antiproliferative activities. nih.gov One of the most potent compounds in this series, (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 4-methoxybenzylcarbamodithioate, exhibited an IC50 value of 5.53 μM against the HT29 cell line. nih.gov These findings underscore the potential of thio-based linkers at the C-2 position to confer significant biological activity.

Compound C-2 Substituent C-8 Substituent Activity (IC50) Target/Assay
8-amino-2-methylquinazolin-4(3H)-oneMethylAmino0.4 μMPARP-1 Inhibition
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 4-methoxybenzylcarbamodithioate-(CH2)S-C(=S)NH-CH2-(p-OCH3-Ph)H5.53 μMHT29 cell proliferation

Role of the C-4 Substituent and Its Derivatization

Amine, Anilino, and Substituted Anilino Moieties

The introduction of an amino group, particularly a substituted anilino moiety, at the C-4 position is a well-established strategy for generating potent quinazoline-based inhibitors. A quinazoline core substituted with an aminophenyl group at the C-4 position is considered essential for certain activities, such as tubulin polymerization inhibition. nih.gov

Systematic SAR studies on 4-anilino-6-aminoquinazoline derivatives have provided detailed insights into the effects of substituents on the anilino ring. For instance, in a series of compounds designed as potential MERS-CoV inhibitors, the nature and position of the substituent on the 4-anilino moiety significantly modulated antiviral activity. While a 4-bromo substituent on the aniline (B41778) ring maintained potency, groups like 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl led to a reduction in activity. Interestingly, a 4-trifluoromethyl group was found to slightly enhance the potency. nih.gov

Compound ID (Reference) C-4 Anilino Substituent C-6 Substituent Anti-MERS-CoV Activity (IC50, μM)
13-chloro-4-fluoro3-methoxybenzylamino3.8
64-bromo3-methoxybenzylaminoMaintained Potency
74-fluoro3-methoxybenzylaminoReduced Potency
83-chloro3-methoxybenzylaminoReduced Potency
114-trifluoromethyl3-methoxybenzylaminoSlightly Improved Potency
203-chloro-4-fluoro3-cyanobenzylamino0.157

Conformational Flexibility and Steric Effects

The conformational orientation and steric bulk of the C-4 substituent are crucial determinants of molecular activity. The preference for both meta and para substituents on the aniline ring at the 4-position for certain biological activities suggests that these positions allow for an optimal orientation of the substituent within the target's binding pocket without introducing significant steric hindrance. nih.govnih.gov The three-dimensional arrangement of the anilino group relative to the quinazoline core can influence key interactions with amino acid residues of the target protein. While detailed crystallographic studies are often required to fully elucidate these effects, SAR data consistently point to the importance of a sterically and electronically favorable substituent pattern on the C-4 anilino ring for achieving high potency.

Influence of Functional Groups on the Benzene (B151609) Ring (C-5, C-6, C-7, C-8)

Substitutions on the fused benzene ring of the quinazoline nucleus provide another avenue for fine-tuning the pharmacological profile of the derivatives. The electronic and steric properties of functional groups at positions C-5, C-6, C-7, and C-8 can significantly impact activity and selectivity.

Furthermore, substitutions at the C-8 position have been identified as particularly favorable for improving the inhibitory activity of certain quinazolin-4(3H)-ones. The introduction of an amino group at the C-8 position resulted in a compound with an IC50 value of 0.76 μM for PARP-1 inhibition. nih.gov This demonstrates that even small, polar groups at this position can lead to a substantial increase in potency.

Compound ID (Reference) C-2 Substituent C-6 Substituent C-8 Substituent Activity (IC50) Target/Assay
20H3-cyanobenzylaminoH0.157 μMAnti-MERS-CoV
22HHAmino0.76 μMPARP-1 Inhibition
31MethylHAmino0.4 μMPARP-1 Inhibition

Electron-Donating and Electron-Withdrawing Effects of Methoxy (B1213986) and Other Groups

The electronic nature of substituents on the quinazolinone core is a primary determinant of its reactivity. The methoxy group (-OCH₃) at the C-6 position of the parent compound, 2-Amino-6-methoxyquinazolin-4-ol, is an electron-donating group. It increases electron density in the fused benzene ring, which can, in turn, influence the reactivity of the entire heterocyclic system.

In contrast, electron-withdrawing groups (EWGs) have the opposite effect. For instance, the carbonyl group within the quinazolinone ring itself acts as an EWG, which can increase the acidity of the N-H protons. researchgate.net Studies on various quinazolinone derivatives have shown that the introduction of EWGs, such as trifluoroethyl groups, can modulate reactivity, though sometimes resulting in slightly lower reaction yields in certain synthetic pathways compared to analogues with electron-donating or neutral substituents. acs.org Research on quinazoline 3-oxides indicated that π-electron delocalizing groups on the fused benzo ring enhanced free radical scavenging effects. nih.gov

The interplay between electron-donating and electron-withdrawing groups can be summarized as follows:

Electron-Donating Groups (EDGs) like methoxy or amino groups generally increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic substitution (though nitration is the only known electrophilic substitution for the core quinazoline ring). nih.gov

Electron-Withdrawing Groups (EWGs) like nitro, cyano, or haloalkyl groups decrease the electron density, which can affect bond strengths, acidity, and susceptibility to nucleophilic attack. acs.orgnsf.gov

Impact of Halogen Substituents on Reactivity and Molecular Interactions

Halogens are unique substituents due to their dual nature: they are electron-withdrawing through the inductive effect but can be electron-donating through resonance. Their impact on reactivity and molecular interactions is significant.

Studies on halogenated quinazolinones have established them as crucial intermediates for synthesizing more complex derivatives due to the ease with which halogen atoms can be displaced in cross-coupling reactions. mdpi.com The reactivity of the halogen depends on its nature and position. For instance, the C-4 position is highly activated due to the adjacent nitrogen atom, making a C-4 chloro substituent more reactive than a bromo substituent at other positions. mdpi.com

In terms of non-covalent interactions, halogen substitution can profoundly affect how these molecules interact with other entities. Research on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives showed that adding halogen atoms to the phenyl ring increased hydrophobic interactions and enhanced binding affinity to human serum albumin (HSA). mdpi.comnih.gov The binding affinity was observed to increase progressively with the increasing atomic number of the halogen (I > Br > Cl > F). nih.gov

Quantum calculations on other halogenated aromatic systems have provided a deeper understanding of these effects. nsf.gov Electron-withdrawing substituents are known to amplify the strength of halogen bonds. nsf.gov The strengthening effect is most pronounced when the substituent is in the ortho position relative to the halogen, diminishing as it moves to the meta and then para positions. nsf.gov This effect is not only observed in interaction energies but also reflected in bond lengths and other wavefunction properties. nsf.gov

Table 1: Effect of Halogen Substitution on Quinazolinone Derivative Properties

Feature Observation Source(s)
Reactivity Halogenated quinazolinones are key intermediates in cross-coupling reactions for creating C-C and C-heteroatom bonds. mdpi.com
Reactivity Hierarchy The C-4 position is highly activated by the adjacent nitrogen, making C-4 halogens particularly reactive. mdpi.com
Molecular Interactions Halogen substitution on an attached phenyl ring can increase binding affinity to proteins like HSA through enhanced hydrophobic interactions. mdpi.comnih.gov
Halogen Bond Strength Electron-withdrawing groups near a halogen atom can amplify its ability to form a halogen bond. The effect diminishes with distance (ortho > meta > para). nsf.gov
Binding Affinity Trend Binding affinity was found to increase with the atomic number of the halogen substituent. nih.gov

Effects of N-Substitution on the Quinazolinone Ring (e.g., N-3)

Modification at the nitrogen atoms of the quinazolinone ring, particularly at the N-3 position, is a common strategy for creating diverse chemical libraries. Such substitutions can dramatically alter the molecule's steric and electronic profile.

Introduction of Heterocyclic Moieties

Attaching various heterocyclic rings to the N-3 position of the quinazolinone core is a widely explored synthetic route to generate novel compounds. researchgate.netdoaj.org This is often achieved by first creating a reactive linker at the N-3 position, such as an acetate (B1210297) group, which can then be converted into a hydrazide. researchgate.netdoaj.org This hydrazide serves as a versatile intermediate for building a variety of five-membered heterocyclic rings like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,3,4-triazoles. researchgate.netdoaj.org

The synthetic pathway often involves the following steps:

Alkylation at the N-3 position with a reagent like ethyl chloroacetate (B1199739) to form an ester derivative. researchgate.net

Reaction with hydrazine (B178648) hydrate (B1144303) to convert the ester into a carbohydrazide (B1668358) (hydrazide). researchgate.netdoaj.org

Cyclization of the hydrazide with various reagents to form the target heterocycle. For example:

Using phosphorus oxychloride after reaction with acyl chlorides or formic acid to yield 1,3,4-oxadiazoles. researchgate.net

Reacting with isothiocyanates followed by cyclization to produce 1,3,4-triazole-2-thioles or 2-amino-1,3,4-thiadiazoles, depending on the cyclization conditions (basic or acidic). researchgate.netdoaj.org

These modifications are significant as they merge the structural features of the quinazolinone scaffold with those of other heterocyclic systems, creating hybrid molecules with potentially unique chemical and interaction profiles.

Correlation of Molecular Properties with Reactivity and Interaction Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to correlate the intrinsic molecular properties of quinazolinone derivatives with their observed reactivity. researchgate.netresearchgate.net Properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO) are key to understanding interaction profiles.

Polarizability : This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is related to the molecule's "softness" and influences its ability to engage in van der Waals and other non-covalent interactions. researchgate.net

Orbital Energies (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap suggests higher reactivity. asianpubs.org These calculations can reveal how different substituents alter the electronic distribution and, consequently, the reactivity of the molecule. researchgate.netasianpubs.org

Molecular electrostatic potential (MEP) maps are another valuable computational tool. They visualize the electron density distribution, highlighting electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack) regions of a molecule, thereby predicting sites of interaction. researchgate.netresearchgate.net

Table 2: Calculated Molecular Properties of Quinazolinone Isomers

Property 2-Quinazolinone 4-Quinazolinone Significance Source(s)
Dipole Moment (Debye) 6.4687 1.4611 Indicates stronger intermolecular interactions for the 2-quinazolinone isomer. researchgate.net
Mean Polarizability (a.u.) 110.202 107.663 Relates to the deformability of the electron cloud and non-covalent interactions. researchgate.net
HOMO-LUMO Gap Varies with structure Varies with structure A smaller gap suggests higher reactivity and charge transfer possibilities within the molecule. asianpubs.org

Calculations performed at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Investigation of Molecular and Cellular Interactions of 2 Amino 6 Methoxyquinazolin 4 Ol and Analogs in Vitro/in Silico

Modulation of Specific Enzymes and Receptors in Model Systems

The quinazoline (B50416) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse biological activities. Analogs of 2-amino-6-methoxyquinazolin-4-ol have been investigated for their interactions with various cellular targets, including protein kinases, pattern recognition receptors, and nucleic acid secondary structures. These studies, conducted through in vitro and in silico models, provide insights into the molecular mechanisms underlying the bioactivity of this class of compounds.

Kinase Inhibition Studies in Cellular Assays (e.g., EGFR, HER2, MMP-13)

The quinazoline core is a well-established pharmacophore for kinase inhibition, particularly targeting the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov These kinases are crucial in cell signaling pathways that regulate growth, proliferation, and differentiation, and their dysregulation is implicated in various cancers. nih.gov Consequently, numerous quinazoline derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov

Research has primarily focused on 4-anilinoquinazoline (B1210976) derivatives, which have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov The general structure involves the quinazoline scaffold acting as a hinge-binder in the ATP pocket of the kinase. Modifications at various positions of the quinazoline ring and the anilino moiety have been extensively explored to enhance potency and selectivity. nih.govnih.gov For instance, the introduction of ureido and thioureido side chains at the C-6 position has been investigated to develop inhibitors against mutant EGFR. nih.gov While a 6-methoxy group has been shown to influence the inhibitory activity of related quinoline-based kinase inhibitors, specific and detailed inhibitory data for this compound against EGFR and HER2 is not extensively detailed in the reviewed scientific literature. nih.gov

Similarly, while Matrix Metalloproteinase-13 (MMP-13), a key enzyme in collagen degradation and osteoarthritis, is a significant therapeutic target, literature specifically detailing the inhibitory activity of this compound or its close analogs against MMP-13 is scarce. nih.govnih.gov

The inhibitory potency of quinazoline analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through enzymatic assays. These assays measure the concentration of the compound required to reduce the activity of a specific kinase by 50%. Studies on 4-anilinoquinazoline derivatives have reported IC50 values in the low nanomolar range, indicating high potency against EGFR. nih.gov

The substitution pattern on the quinazoline ring and the 4-anilino group significantly impacts binding affinity. For example, certain derivatives with a (3-chloro-4-(3-fluorobenzyloxy)phenyl)amino group at the 4-position and an ethyl piperidino urea (B33335) at the 6-position have demonstrated potent inhibition of wild-type EGFR. nih.gov The following table presents representative IC50 values for some 4-anilinoquinazoline analogs, illustrating the potency of this class of compounds against EGFR.

Table 1: EGFR Kinase Inhibitory Activity of Representative 4-Anilinoquinazoline Analogs Note: This table shows data for analogs to illustrate the general potency of the quinazoline scaffold as a kinase inhibitor. Data for this compound was not specifically found in the reviewed literature.

Compound (Analog)Target KinaseIC50 (nM)Source
4-Anilinoquinazoline derivative with C-6 ureido side chainEGFR WT<0.495 - 9.05 nih.gov
Gefitinib (Reference Compound)EGFR WT1.83 nih.gov

The mechanism of kinase inhibition by quinazoline derivatives involves competitive binding at the adenosine (B11128) triphosphate (ATP) binding site of the enzyme. nih.gov The quinazoline scaffold itself is crucial for this interaction. The N-1 atom of the quinazoline ring typically forms a key hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) portion of ATP. nih.gov

The 4-anilino substituent extends into a hydrophobic pocket within the active site, and modifications to this group can enhance binding affinity and selectivity. nih.govnih.gov The introduction of larger groups at the C-6 position, such as aryl urea moieties, can create additional interactions with amino acid residues in the active pocket, further improving binding affinity. nih.gov These interactions anchor the inhibitor firmly in the ATP-binding cleft, preventing the natural substrate ATP from binding and thereby blocking the downstream phosphorylation cascade.

Interaction with Toll-like Receptors (TLR4) Signaling Pathways

Beyond kinase inhibition, quinazoline-based molecules have been identified as modulators of the innate immune system through interactions with Toll-like Receptors (TLRs). Specifically, a series of substituted 4-aminoquinazolines were discovered to be selective activators of the human TLR4/MD-2 complex. nih.govresearchgate.netescholarship.org TLR4 is a pattern recognition receptor that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, initiating an inflammatory response. nih.govnih.gov

These small-molecule quinazoline activators were found to stimulate NF-κB signaling, leading to the production of pro-inflammatory cytokines like IL-6 and IL-8. nih.govescholarship.org The mechanism of action is dependent on the myeloid differentiation factor 2 (MD-2), a co-receptor that is non-covalently bound to TLR4 and forms the ligand-binding pocket. nih.gov Interestingly, the activity of these quinazolines was found to be independent of another accessory protein, CD14, which is often required for LPS-mediated TLR4 activation. nih.gov

Computational docking studies suggest that these 4-aminoquinazoline compounds bind directly to the hydrophobic pocket of human MD-2, the same pocket that binds the lipid portion of LPS. nih.govresearchgate.net This binding is thought to induce a conformational change in the TLR4/MD-2 complex, leading to receptor dimerization and the initiation of downstream signaling cascades that result in cytokine production. nih.gov

Effects on G-quadruplex Formation and Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.govmedchemexpress.com These structures are prevalent in functionally significant regions of the genome, such as telomeres and gene promoter regions, and are involved in regulating key cellular processes. medchemexpress.com The stabilization of G-quadruplexes has emerged as a promising anti-cancer strategy. Several studies have reported that quinazoline derivatives can act as G-quadruplex ligands, binding to and stabilizing these structures. nih.govnih.govcapes.gov.br

The interaction of these compounds with G-quadruplex DNA has been evaluated using various biophysical methods, including Fluorescence Resonance Energy Transfer (FRET) melting assays, Circular Dichroism (CD) spectroscopy, and Surface Plasmon Resonance (SPR). nih.govcapes.gov.br These studies have shown that certain quinazoline derivatives can selectively stabilize telomeric G-quadruplex DNA over duplex DNA. nih.gov The planar aromatic core of the quinazoline scaffold is believed to be crucial for this interaction, allowing it to stack on top of the flat G-quartets that form the core of the G-quadruplex structure. nih.gov

To better understand the binding mechanism between quinazoline ligands and G-quadruplexes, computational modeling has been employed. nih.gov These in silico studies help to visualize and quantify the interactions at an atomic level. nih.govmdpi.com

One approach involves using dispersion-corrected density functional theory (DFT) methods to compute the interaction energies between the heterocyclic ligand and a model of the G-quadruplex. nih.gov These models often assume a stacking interaction, where the planar quinazoline ring system stacks onto the external G-quartets of the G4 structure. nih.gov The calculated stabilization energies from these computational models have been shown to correlate directly with the experimentally observed biological activity of the quinazoline analogs. nih.gov Such models serve as valuable tools for predicting the G4-binding potential of new structures and for the rational design of novel and more potent G-quadruplex stabilizing agents. nih.gov

Cellular Response Studies in Non-Clinical Cell Lines

The cellular and molecular interactions of this compound and its structural analogs have been the subject of various non-clinical in vitro investigations. These studies have explored the compound's potential effects on inflammatory pathways, cell proliferation, and its capacity as an antioxidant and antimicrobial agent.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cells (e.g., RAW 264.7)

Research into the anti-inflammatory potential of quinazoline derivatives has included the examination of their ability to modulate nitric oxide (NO) production, a key signaling molecule in inflammation. In studies utilizing the murine macrophage cell line RAW 264.7, which is a standard model for inflammation research, certain quinazoline analogs have demonstrated inhibitory effects on NO synthesis.

For instance, a study on novel quinazolidine derivatives revealed their capability to inhibit the formation of nitrite (B80452), a stable oxidized product of NO, in a dose-dependent manner within lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) mRNA and protein expression, rather than direct inhibition of the enzyme's activity. While this study did not specifically name this compound, it highlights a key mechanism by which the broader class of quinazoline compounds may exert anti-inflammatory effects.

Other studies on different classes of compounds have also demonstrated the inhibition of NO production in LPS-stimulated RAW 264.7 cells, providing a basis for comparison. For example, chalcone (B49325) derivatives have been shown to inhibit NO production and iNOS expression in this cell line. nih.gov Similarly, extracts from Ulmus pumila L. have been found to significantly decrease nitrite accumulation in a concentration-dependent manner. nih.gov

Impact on Inflammatory Gene Expression (e.g., COX-2, iNOS, IL-1β mRNA, NF-κB)

The anti-inflammatory activity of quinazoline derivatives extends to their influence on the expression of various genes involved in the inflammatory cascade. The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2 (COX-2), iNOS, and interleukin-1β (IL-1β).

Research has shown that certain quinazoline derivatives can suppress the expression of these inflammatory mediators. For example, studies have indicated that some quinazolidine derivatives can prevent the LPS-stimulated gene expression of both iNOS and COX-2 in RAW 264.7 macrophage cells. researchgate.net This suggests that these compounds can interfere with the signaling pathways that lead to the production of these key inflammatory enzymes.

Furthermore, the inhibitory effects on NF-κB activation have been observed with other structurally related compounds. Aminoguanidine, for instance, has been shown to inhibit the IL-1β-induced protein expression of iNOS and COX-2 by blocking the NF-κB signaling pathway in rat articular chondrocytes. acs.org Similarly, buddlejasaponin IV has been found to reduce the LPS-induced expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophages through the inactivation of NF-κB. researchgate.net

Antioxidant Activity Evaluation (e.g., DPPH, Nitric Oxide Scavenging, Hydrogen Peroxide Scavenging)

The antioxidant potential of chemical compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide scavenging assays, and hydrogen peroxide scavenging assays.

One study on copper(II) complexes with quinazolinone Schiff base derivatives, which included a derivative with methoxy (B1213986) substituents, showed enhanced DPPH free radical scavenging efficiency compared to the ligands alone. The presence of electron-donating groups like the methoxy group was suggested to contribute to this activity.

The general procedures for these antioxidant assays are well-established. The DPPH assay involves mixing the test compound with a solution of DPPH and measuring the change in absorbance. researchgate.net The nitric oxide scavenging assay typically involves the generation of nitric oxide from a donor like sodium nitroprusside and measuring the inhibition of its accumulation by the test compound. Hydrogen peroxide scavenging is assessed by measuring the decomposition of H2O2 in the presence of the test compound.

Antimicrobial and Antitubercular Activity in In Vitro Assays

The quinazoline scaffold is a recurring motif in compounds with demonstrated antimicrobial and antitubercular properties. Several studies have explored the in vitro activity of quinazoline derivatives against a range of microbial pathogens.

A study on 4-anilinoquinazolines and 4-anilinoquinolines identified novel inhibitors of Mycobacterium tuberculosis (Mtb). Although 6-hydroxy and 6-methoxy quinazoline analogs showed limited activity on their own, a 6,7-dihydroxy quinazoline derivative began to inhibit Mtb growth at higher concentrations. This suggests that the substitution pattern on the quinazoline ring is crucial for antitubercular activity.

Another study synthesized a series of 6-amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one and its intermediates and screened them for antibacterial activity against Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. However, the final titled compound did not show antibacterial activity in this particular study.

In contrast, a different investigation into new 4-thiazolidinone (B1220212) derivatives containing a 2-amino-6-methoxybenzothiazole (B104352) moiety, a structure with some similarity to the target compound, revealed modest to variable antimicrobial activity against several bacterial and fungal strains.

These findings highlight the diverse antimicrobial potential within the broader class of quinazoline-related compounds and underscore the importance of specific structural features in determining their activity.

Subcellular Localization and Cellular Permeability Studies (In Vitro)

Information regarding the specific subcellular localization and cellular permeability of this compound is not extensively documented in the available scientific literature. However, studies on related quinazoline derivatives can provide some general insights into how this class of compounds might behave in terms of cellular uptake and distribution.

The cellular permeability of a compound is a critical factor influencing its biological activity, as it determines the ability of the molecule to reach its intracellular targets. For quinazoline derivatives that act on intracellular targets, such as protein kinases, effective membrane permeation is essential.

Potential Non Therapeutic Applications and Future Research Directions

Application as Chemical Probes for Biological Pathway Elucidation

The quinazolinone scaffold, a core component of 2-Amino-6-methoxyquinazolin-4-ol, is recognized for its ability to be functionalized to interact with various biological targets. This adaptability makes it a promising candidate for the development of chemical probes. While specific studies on this compound as a chemical probe are not yet prevalent, derivatives of the quinazolinone family have been synthesized and evaluated for their interactions with biological systems, such as adrenoceptors nih.gov. The ability to introduce various substituents at different positions on the quinazolinone ring allows for the fine-tuning of selectivity and affinity towards specific proteins.

Future research could focus on modifying this compound with reporter tags, such as fluorescent moieties or affinity labels. These modified molecules could then be used to visualize and identify target proteins within cells, helping to elucidate complex biological pathways. The methoxy (B1213986) and amino groups on the benzene (B151609) ring of this compound provide convenient handles for such chemical modifications.

Development as Scaffolds for Material Science Applications

The rigid, planar structure of the quinazolinone ring system, coupled with its potential for exhibiting interesting electronic properties, makes it an intriguing scaffold for material science applications.

Quinazolinone derivatives have been shown to possess notable photophysical properties, including fluorescence. mdpi.comresearchgate.netmdpi.com The emission characteristics are often influenced by the nature and position of substituents on the quinazolinone core, as well as the solvent environment. mdpi.com For instance, studies on other quinazolinone derivatives have demonstrated that they can exhibit intense luminescence and large Stokes shifts, which are desirable properties for fluorescent materials. researchgate.net

The electronic absorption and emission properties of various tetraarylbisquinazolinones have been investigated, revealing the influence of substituents on intramolecular charge transfer (ICT). mdpi.com The table below summarizes the photophysical data for some 2,3-dihydroquinazolin-4(1H)-one derivatives, illustrating the tunability of their optical properties.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)
Derivative AToluene310410
Derivative BTHF315415
Derivative CDCM320420
Derivative DDMSO325425
Derivative EMethanol300400

This table is a representative example based on data for related quinazolinone derivatives and does not represent this compound itself.

Future work could involve the synthesis and characterization of this compound derivatives with extended conjugation or appended with specific chromophores to optimize their photophysical properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

The presence of reactive functional groups, such as the amino group and the hydroxyl group of the enol tautomer in this compound, offers potential for its incorporation into polymer chains. This could be achieved through polymerization reactions where the quinazolinone moiety is either part of the polymer backbone or a pendant group. The resulting polymers could exhibit enhanced thermal stability, altered solubility, or unique optical properties derived from the quinazolinone scaffold. Such functional polymers could find applications in specialty coatings, films, or membranes. Research in this area is still in its infancy, but the versatility of the quinazolinone structure suggests it as a promising building block for novel polymeric materials.

Role in Catalysis or Asymmetric Synthesis

The quinazolinone scaffold has been explored in the context of asymmetric catalysis, particularly in the synthesis of chiral molecules. dicp.ac.cnresearchgate.netnih.gov While this compound itself has not been reported as a catalyst, its derivatives could be designed to act as chiral ligands for metal-catalyzed reactions or as organocatalysts.

For example, the asymmetric reduction of quinazolinones to chiral dihydroquinazolinones has been achieved using chiral catalysts. dicp.ac.cnresearchgate.net This demonstrates the potential for creating stereogenic centers within the quinazolinone framework. The development of new peptidyl guanidine (B92328) catalysts has enabled the atroposelective synthesis of axially chiral quinazolinediones, highlighting the role of the scaffold in directing stereochemistry. nih.gov

Future research could explore the synthesis of chiral derivatives of this compound and their application in asymmetric transformations, contributing to the development of novel and efficient catalytic systems.

Design of Novel Chemical Entities Based on Structure-Guided Research

The quinazolinone core is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in a wide range of biologically active compounds. nih.gov Structure-activity relationship (SAR) studies on various quinazolinone derivatives have provided insights into the structural requirements for specific biological activities.

For instance, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have been designed and synthesized, showing promising anticancer and antimicrobial functions. nih.gov Similarly, the synthesis of 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines has led to the identification of potent antiproliferative agents. nih.gov The enantiomers of cyclazosin, a compound containing a dimethoxyquinazolinone moiety, have been synthesized and shown to be potent and selective ligands for the alpha 1B-adrenoceptor subtype. nih.gov

This body of research provides a strong foundation for the structure-guided design of new chemical entities based on the this compound scaffold for a variety of applications beyond its initial therapeutic targets.

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The synthesis of quinazolinones has been an active area of research, with a growing emphasis on developing more sustainable and environmentally friendly methods. Several green chemistry approaches have been reported for the synthesis of the quinazolinone core, which could be adapted for the synthesis of this compound. tandfonline.comtandfonline.comresearchgate.netdoaj.orgrsc.org

These innovative methods include the use of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.com

Deep eutectic solvents (DES): These are used as green and recyclable reaction media, replacing volatile organic solvents. tandfonline.comdoaj.org

Catalyst-free or metal-free reactions: The development of electrochemical methods or the use of readily available and non-toxic catalysts reduces the environmental impact. researchgate.net

Tandem reactions: Ru(II) complex-catalyzed tandem synthesis of quinazolinones from 2-aminobenzonitriles using an alcohol-water system offers a sustainable protocol. rsc.org

The table below compares different synthetic strategies for the quinazolinone scaffold, highlighting the advantages of greener approaches.

Synthetic MethodCatalyst/SolventKey AdvantagesReference
Conventional HeatingVolatile Organic SolventsEstablished method-
Microwave-assistedDeep Eutectic SolventsFaster reaction, higher yields, green solvent tandfonline.comtandfonline.com
Electrochemical SynthesisMetal- and catalyst-freeEnvironmentally friendly, low cost researchgate.net
Tandem CatalysisRu(II) complex/Alcohol-waterSustainable, good to excellent yields rsc.org

Future research will likely focus on further optimizing these green synthetic routes and applying them to the efficient and sustainable production of this compound and its derivatives.

Advanced Computational Methodologies for Prediction and Design

The exploration of this compound and its derivatives for various potential non-therapeutic applications is significantly enhanced by advanced computational methodologies. These in silico techniques allow for the prediction of molecular properties, the elucidation of interaction mechanisms, and the rational design of novel compounds with tailored characteristics. By simulating complex biological and chemical systems, researchers can prioritize synthetic efforts, reduce costs, and accelerate the discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity or properties of chemical compounds based on their molecular structures. For quinazoline (B50416) derivatives, 3D-QSAR models have been instrumental in understanding the structural requirements for potent interactions with biological targets. mdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic charge, and other physicochemical properties can be modified to enhance activity. mdpi.com By analyzing these maps, researchers can strategically design new derivatives of this compound with potentially improved performance.

A typical 3D-QSAR study involves aligning a series of known active compounds and calculating their steric and electrostatic fields. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a predictive model.

Table 1: Representative Data from a Hypothetical 3D-QSAR Model for Quinazoline Derivatives

FeatureFavorable SubstitutionUnfavorable SubstitutionRationale for this compound
Steric Field Bulky groups at position 7Small groups at position 7The methoxy group at position 6 is electronically favorable, and further modifications could be guided by steric considerations at other positions.
Electrostatic Field Electron-donating groups at position 6Electron-withdrawing groups at position 6The existing methoxy group at position 6 provides a favorable electron-donating character.
Hydrogen Bond Donor Present at position 2Absent at position 2The amino group at position 2 can act as a hydrogen bond donor, which is often crucial for target binding.
Hydrogen Bond Acceptor Present at N1 and the C4-keto groupAbsent at these positionsThe quinazoline core provides essential hydrogen bond acceptors for anchoring within a binding site.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to predict its binding mode within the active site of a target protein. This information is invaluable for understanding the molecular basis of its activity and for designing more potent analogs.

Virtual screening, often employing molecular docking, allows for the rapid screening of large libraries of compounds against a biological target. nih.gov This approach can identify potential "hits" from a virtual library of quinazoline derivatives that are predicted to have high binding affinity. nih.gov These hits can then be synthesized and tested experimentally, streamlining the discovery process.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValueInterpretation
Binding Energy (kcal/mol) -8.5A strong predicted binding affinity to the target protein.
Hydrogen Bonds 3The compound forms key hydrogen bonds with amino acid residues in the binding site, contributing to its stability.
Interacting Residues Asp120, Lys78, Gly121Specific amino acids in the target's active site that form interactions with the compound.
Predicted Pose The quinazoline core is deeply buried in the binding pocket, with the methoxy group oriented towards a hydrophobic region.The predicted binding orientation provides a structural hypothesis for the compound's mechanism of action.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a compound within its biological environment over time. nih.gov For this compound, an MD simulation could be used to assess the stability of its complex with a target protein, as predicted by molecular docking. nih.gov These simulations can reveal important information about the flexibility of the compound and the protein, as well as the role of solvent molecules in the binding process. The insights gained from MD simulations can help to refine the design of next-generation compounds with improved binding kinetics and residence times.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-methoxyquinazolin-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions starting from anthranilamide derivatives or quinazoline precursors. Key steps include:

  • Condensation reactions under reflux with ethanol or dioxane-acetic acid mixtures to form intermediates .
  • Functional group modifications , such as methoxy and amino group introductions, using reagents like phthalic anhydride or ammonium thiocyanate .
  • Purification via column chromatography (e.g., CHCl₃:MeOH 4:1) or recrystallization .
    • Optimization Strategies :
  • Vary solvents (e.g., ethanol vs. DMF) to improve solubility of intermediates.
  • Adjust reaction time and temperature (e.g., microwave-assisted synthesis at 150°C for faster cyclization) .
  • Use catalysts like CuCl₂ for Schiff base formation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH and OH peaks at δ 3–5 ppm) .
  • HPLC/MS : For purity assessment (>95%) and molecular weight verification (C₉H₉N₃O₂, 191.19 g/mol) .
  • TLC Monitoring : Silica-gel plates with UV visualization to track reaction progress .
    • Advanced Options :
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. How does the structure of this compound influence its biological activity compared to analogs?

  • Structural Insights :

  • The methoxy group enhances solubility and membrane permeability, while the amino group facilitates hydrogen bonding with biological targets (e.g., enzymes) .
  • Comparison Table :
CompoundKey Structural DifferencesBiological Activity
6-AminoquinazolineLacks methoxy groupAntitumor effects
4-MethoxyquinazolineAdditional methyl groupLower solubility
This compound Balanced amino/methoxyBroad antimicrobial
  • Experimental Validation :
  • Perform comparative assays (e.g., MIC tests for antimicrobial activity) .

Advanced Research Questions

Q. How can electrochemical methods be applied to synthesize this compound derivatives?

  • Methodology :

  • Use undivided electrochemical cells with aluminum/carbon electrodes and acetic acid electrolyte for oxidative cyclization .
  • Advantages: Room-temperature reactions, no transition-metal catalysts, and high yields (e.g., 58–99% for quinazolinones) .
    • Case Study :
  • Electrochemical coupling of 2-aminobenzamide with methoxy-substituted aldehydes to form the quinazoline core .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Root Causes :

  • Variability in assay conditions (e.g., pH, cell lines) .
  • Impurities in synthesized batches (e.g., unreacted intermediates) .
    • Resolution Strategies :
  • Reproduce assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).
  • Validate purity via LC-MS and quantify bioactive species using dose-response curves .

Q. What computational approaches predict the binding affinity of this compound with therapeutic targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., DHFR or kinases) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
    • Validation :
  • Correlate docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values .

Q. How can structural modifications enhance the compound’s enzyme inhibition properties?

  • Design Principles :

  • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at position 6 to boost interactions with catalytic sites .
  • Replace methoxy with bulky substituents (e.g., benzyl) to improve selectivity for kinases .
    • Synthetic Example :
  • React with bromoacetophenone to form thiazole-fused derivatives, enhancing anti-proliferative activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.